2-[(dibenzylamino)methyl]phenol
Description
2-[(Dibenzylamino)methyl]phenol is a phenolic derivative featuring a dibenzylamino (–N(CH₂C₆H₅)₂) group attached to the ortho position of a phenol ring. This compound’s structure combines aromatic benzyl groups with a phenolic hydroxyl group, conferring unique electronic, steric, and solubility properties. Potential applications include medicinal chemistry (e.g., enzyme inhibition, antimicrobial activity) and materials science (e.g., catalysis).
Properties
IUPAC Name |
2-[(dibenzylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c23-21-14-8-7-13-20(21)17-22(15-18-9-3-1-4-10-18)16-19-11-5-2-6-12-19/h1-14,23H,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHLAJWVUNHTNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360959 | |
| Record name | Phenol, 2-[[bis(phenylmethyl)amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60460-72-2 | |
| Record name | Phenol, 2-[[bis(phenylmethyl)amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(Dibenzylamino)methyl]phenol can be synthesized through a multi-step process. One common method involves the reaction of salicylaldehyde with dibenzylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often using solvents like ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. Catalysts such as zinc chloride or other Lewis acids may be used to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(Dibenzylamino)methyl]phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate are common oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens, nitro groups, and sulfonic acids are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-[(Dibenzylamino)methyl]phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(dibenzylamino)methyl]phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dibenzylaminomethyl group can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Amino Groups
The dibenzylamino group distinguishes 2-[(dibenzylamino)methyl]phenol from analogs with smaller or aliphatic amino substituents:
| Compound Name | Amino Substituent | Molecular Formula | Key Properties | Biological Activity | Reference |
|---|---|---|---|---|---|
| This compound | Dibenzyl (–N(CH₂Ph)₂) | C₂₁H₂₁NO | High lipophilicity, steric bulk | Potential enzyme inhibition | – |
| 2-((Dimethylamino)methyl)phenol | Dimethyl (–N(CH₃)₂) | C₉H₁₃NO | Lower steric hindrance, higher solubility | Antimicrobial, anticancer | |
| 2-[(Dibutylamino)methyl]-4-methylphenol | Dibutyl (–N(C₄H₉)₂) | C₁₆H₂₇NO | Aliphatic chains enhance lipophilicity | Research applications | |
| 2-[(Ethylamino)methyl]-3,4-dimethylphenol | Ethyl (–NHCH₂CH₃) | C₁₁H₁₇NO | Moderate steric effects, basicity | Versatile molecular interactions |
Key Findings :
- Dimethylamino analogs exhibit higher solubility in polar solvents, favoring applications in aqueous systems .
- Dibutylamino derivatives prioritize lipophilicity, useful in membrane-penetrating drug candidates .
Functional Group Variations
Comparing phenolic vs. non-phenolic backbones:
Key Findings :
- Phenolic –OH groups enable hydrogen bonding and acidity, critical for interactions with biological targets.
- Alcoholic –OH (e.g., 5-(dibenzylamino)-2-methyl-2-pentanol) may reduce acidity but increase metabolic stability .
Key Findings :
- Halogenation (e.g., bromine in ) improves antimicrobial activity via electrophilic interactions .
- Phenoxypropanol derivatives () demonstrate metabolic regulation, suggesting dibenzylamino’s role in kinase modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
